molecular formula C10H16N2O3 B1382753 tert-butyl n-(3-cyanooxolan-3-yl)carbamate CAS No. 1429777-52-5

tert-butyl n-(3-cyanooxolan-3-yl)carbamate

Cat. No.: B1382753
CAS No.: 1429777-52-5
M. Wt: 212.25 g/mol
InChI Key: BQRYMWAOQMEASJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl n-(3-cyanooxolan-3-yl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyanotetrahydrofuran moiety, and a carbamate functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Scientific Research Applications

tert-butyl n-(3-cyanooxolan-3-yl)carbamate has several applications in scientific research:

Mechanism of Action

Carbamates have received much attention in recent years and got an important role in modern drug discovery and medicinal chemistry . They can play a role in drug-target interaction or improve the biological activity of parent molecules .

Safety and Hazards

This compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

Future Directions

Carbamates are widely used in various fields of medicine and have an important role in modern drug discovery and medicinal chemistry . They are used in the treatment of various diseases such as cancer, epilepsy, hepatitis C, HIV infection, and Alzheimer’s disease . Future research may focus on the development of new carbamate derivatives with improved therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate typically involves the reaction of 3-aminotetrahydrofuran-3-carbonitrile with di-tert-butyl dicarbonate. The reaction is carried out under reflux conditions, and the product is purified using chromatography on silica gel with a mixture of ethyl acetate and petroleum ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production. This includes the use of efficient purification techniques and the recycling of reagents to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

tert-butyl n-(3-cyanooxolan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Di-tert-butyl dicarbonate: Used in the synthesis of the compound.

    Raney Nickel: Used as a catalyst in reduction reactions.

    Ethyl acetate and petroleum ether: Used in the purification process.

Major Products Formed

The major products formed from the reactions of tert-butyl (3-cyanotetrahydrofuran-3-yl)carbamate depend on the specific reaction conditions. For example, reduction reactions can yield amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl n-(3-cyanooxolan-3-yl)carbamate is unique due to the presence of the cyanotetrahydrofuran moiety, which imparts distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry, particularly for applications requiring selective protection and deprotection of amines.

Properties

IUPAC Name

tert-butyl N-(3-cyanooxolan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-9(2,3)15-8(13)12-10(6-11)4-5-14-7-10/h4-5,7H2,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRYMWAOQMEASJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOC1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl n-(3-cyanooxolan-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-butyl n-(3-cyanooxolan-3-yl)carbamate
Reactant of Route 3
tert-butyl n-(3-cyanooxolan-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
tert-butyl n-(3-cyanooxolan-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-butyl n-(3-cyanooxolan-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-butyl n-(3-cyanooxolan-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.